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Compound of Interest

Compound Name: Allomethadione

Cat. No.: B1205848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allomethadione, an

oxazolidinedione derivative with known anticonvulsant properties. This document details its

chemical nomenclature, physicochemical properties, synthesis, and standard experimental

protocols for evaluating its therapeutic potential.

Chemical Identity: IUPAC Name and Synonyms
The compound Allomethadione is systematically named 5-methyl-3-prop-2-enyl-1,3-

oxazolidine-2,4-dione according to the International Union of Pure and Applied Chemistry

(IUPAC) nomenclature.

It is also known by a variety of synonyms, which are crucial for comprehensive literature and

database searches. These include:

Aloxidone

Allydione

Malazol

Malidone
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Allometadione

3-Allyl-5-methyloxazolidine-2,4-dione

5-Methyl-3-(2-propenyl)-2,4-oxazolidinedione

CAS Registry Number: 526-35-2[1]

Quantitative Physicochemical Data
The following table summarizes key quantitative data for Allomethadione, providing a concise

reference for its physical and chemical properties.

Property Value Source

Molecular Formula C₇H₉NO₃ PubChem

Molecular Weight 155.15 g/mol PubChem

Boiling Point 88° - 90°C at 1.8 mmHg ChemicalBook[1]

Density ~1.30 g/cm³ (estimate) ChemBK

Refractive Index (n_D²⁰) 1.4710 ChemicalBook[1]

XLogP3-AA 0.8 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 2 PubChem

Topological Polar Surface Area 46.6 Å² PubChem

Exact Mass 155.058243 u PubChem

Monoisotopic Mass 155.058243 u PubChem
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This section details the methodologies for the synthesis of Allomethadione and standard

preclinical screening protocols to assess its anticonvulsant activity.

Synthesis of Allomethadione
The following protocol describes a common method for the synthesis of 3-allyl-5-

methyloxazolidine-2,4-dione (Allomethadione)[1].

Materials:

5-methyloxazolidine-2,4-dione

Anhydrous potassium carbonate

Dry acetone

Allyl bromide

Ether

Saturated aqueous sodium bicarbonate solution

Procedure:

A mixture of 11.4 parts of 5-methyloxazolidine-2,4-dione and 15 parts of anhydrous

potassium carbonate in 150 parts of dry acetone is stirred for 30 minutes.

15 parts of allyl bromide are then added to the mixture.

The mixture is heated to boiling under reflux with continuous stirring for 4 hours.

After cooling and filtering the mixture, the solvent and any unreacted allyl bromide are

removed by distillation.

The residue is extracted with ether.

The ethereal extract is washed with a saturated aqueous sodium bicarbonate solution until

the subsequent water-washings are either neutral or just alkaline to litmus paper.
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The ether is then distilled off.

The residue is fractionated to yield 3-allyl-5-methyloxazolidine-2,4-dione as a colorless oil.

Anticonvulsant Activity Screening Protocols
The following are two standard, widely-used preclinical models for the initial screening and

characterization of potential anticonvulsant drugs.

The MES test is a model for generalized tonic-clonic seizures and is used to identify

compounds that prevent seizure spread[2].

Apparatus:

Electroconvulsiometer with corneal or ear-clip electrodes.

Animals:

Mice or rats.

Procedure:

Animals are administered the test compound (Allomethadione) or vehicle control at various

doses and time points prior to the electroshock.

A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is

delivered through the electrodes[3].

The animals are observed for the presence or absence of the tonic hindlimb extension phase

of the seizure.

The abolition of the tonic hindlimb extension is the endpoint, indicating anticonvulsant

activity.

The median effective dose (ED₅₀) can be calculated based on the dose-response data.

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds

that elevate the seizure threshold[4].
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Materials:

Pentylenetetrazol (PTZ) solution.

Animals:

Mice or rats.

Procedure:

Animals are pre-treated with the test compound (Allomethadione) or vehicle control.

After a specific pre-treatment time, a convulsant dose of PTZ is administered, typically

subcutaneously (e.g., 85 mg/kg in mice)[4].

The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures,

characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5

seconds[4].

Protection is defined as the absence of these clonic seizures.

Alternatively, a timed intravenous infusion of PTZ can be used to determine the seizure

threshold, with an increase in the amount of PTZ required to induce a seizure indicating

anticonvulsant activity[4].

Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol for Allomethadione.

5-methyloxazolidine-2,4-dione
Anhydrous Potassium Carbonate

Dry Acetone
Stir for 30 min Add Allyl Bromide Boil under reflux

with stirring for 4 hours Cooling and Filtration
Distillation to remove
solvent and excess

allyl bromide
Ether Extraction

Wash with saturated
aqueous NaHCO₃

Distillation to
remove ether Fractional Distillation Allomethadione

(3-allyl-5-methyloxazolidine-2,4-dione)
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Caption: Synthesis workflow for Allomethadione.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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